molecular formula C5H6Cl6 B14622024 1,1,1,2,2,3-Hexachloropentane CAS No. 58213-13-1

1,1,1,2,2,3-Hexachloropentane

Cat. No.: B14622024
CAS No.: 58213-13-1
M. Wt: 278.8 g/mol
InChI Key: JYBUJRUDSJVLBU-UHFFFAOYSA-N
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Description

1,1,1,2,2,3-Hexachloropentane is an organic compound with the molecular formula C5H6Cl6 It is a chlorinated hydrocarbon, which means it contains multiple chlorine atoms attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,2,2,3-Hexachloropentane can be synthesized through the chlorination of pentane. The process involves the substitution of hydrogen atoms in pentane with chlorine atoms. This reaction typically occurs under free radical conditions, where chlorine radicals are generated using ultraviolet light or heat. The reaction proceeds through a series of initiation, propagation, and termination steps, ultimately yielding this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes. These processes are carried out in reactors where pentane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the desired level of chlorination is achieved, and the product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3-Hexachloropentane undergoes various chemical reactions, including:

    Substitution Reactions: Chlorine atoms in the compound can be replaced by other atoms or groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: It can undergo oxidation to form more oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions, ammonia, or alkoxide ions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Scientific Research Applications

1,1,1,2,2,3-Hexachloropentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3-Hexachloropentane involves its interaction with various molecular targets. The compound can interact with enzymes, proteins, and nucleic acids, leading to changes in their structure and function. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,2,2,3-Hexachloropentane is unique due to its specific arrangement of chlorine atoms on a pentane backbone. This unique structure gives it distinct chemical properties and reactivity compared to other chlorinated hydrocarbons.

Properties

CAS No.

58213-13-1

Molecular Formula

C5H6Cl6

Molecular Weight

278.8 g/mol

IUPAC Name

1,1,1,2,2,3-hexachloropentane

InChI

InChI=1S/C5H6Cl6/c1-2-3(6)4(7,8)5(9,10)11/h3H,2H2,1H3

InChI Key

JYBUJRUDSJVLBU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(Cl)(Cl)Cl)(Cl)Cl)Cl

Origin of Product

United States

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